molecular formula C8H6F2O3 B1295828 (2,4-Difluorophenoxy)acetic acid CAS No. 399-44-0

(2,4-Difluorophenoxy)acetic acid

Cat. No.: B1295828
CAS No.: 399-44-0
M. Wt: 188.13 g/mol
InChI Key: XNQGDQMMYURPJK-UHFFFAOYSA-N
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Description

(2,4-Difluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of phenoxyacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions

Mechanism of Action

Target of Action

The primary target of (2,4-Difluorophenoxy)acetic acid, commonly known as 2,4-D, is broadleaf weeds . It is a synthetic auxin, a type of plant growth regulator . It is absorbed through the leaves and is translocated to the meristems of the plant .

Mode of Action

2,4-D induces uncontrolled growth in susceptible plants, eventually leading to their death . It is absorbed through the leaves and is translocated to the meristems of the plant . The compound interferes with the normal growth processes of the plant, causing the plant to grow in an uncontrolled and unsustainable manner .

Biochemical Pathways

It is known that 2,4-d disrupts the normal functioning of plant cells, leading to uncontrolled growth and eventually plant death . It is also known to alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .

Pharmacokinetics

2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions

Result of Action

The result of 2,4-D’s action is the death of the targeted broadleaf weeds . By inducing uncontrolled growth, 2,4-D causes the plant to exhaust its resources, leading to wilting and eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-D. For example, it is known that 2,4-D is non-persistent in soil but may persist in aquatic systems under certain conditions . Additionally, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Difluorophenoxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the chloroacetic acid moiety.

Another method involves the esterification of 2,4-difluorophenol with chloroacetic acid, followed by hydrolysis of the resulting ester to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(2,4-Difluorophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator in plants.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various materials, including polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenoxy)acetic acid: A well-known herbicide with similar structural features but different halogen substituents.

    (2,4-Dibromophenoxy)acetic acid: Another analog with bromine atoms instead of fluorine.

    (2,4-Dimethylphenoxy)acetic acid: A compound with methyl groups replacing the fluorine atoms.

Uniqueness

(2,4-Difluorophenoxy)acetic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGDQMMYURPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278825
Record name (2,4-difluorophenoxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-44-0
Record name 2-(2,4-Difluorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-44-0
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Record name 399-44-0
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Record name (2,4-difluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-difluorophenoxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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